N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20044310
InChI: InChI=1S/C16H17NO6/c1-3-10-6-15(20)23-13-7-11(4-5-12(10)13)22-9(2)16(21)17-8-14(18)19/h4-7,9H,3,8H2,1-2H3,(H,17,21)(H,18,19)
SMILES:
Molecular Formula: C16H17NO6
Molecular Weight: 319.31 g/mol

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

CAS No.:

Cat. No.: VC20044310

Molecular Formula: C16H17NO6

Molecular Weight: 319.31 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine -

Specification

Molecular Formula C16H17NO6
Molecular Weight 319.31 g/mol
IUPAC Name 2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid
Standard InChI InChI=1S/C16H17NO6/c1-3-10-6-15(20)23-13-7-11(4-5-12(10)13)22-9(2)16(21)17-8-14(18)19/h4-7,9H,3,8H2,1-2H3,(H,17,21)(H,18,19)
Standard InChI Key MPRHVYQJIDBFNO-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O

Introduction

IUPAC Name

The compound is systematically named as N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine.

Molecular Formula and Weight

  • Molecular Formula: C15H17NO5C_{15}H_{17}NO_5

  • Molecular Weight: 291.30 g/mol .

Structural Features

The compound features:

  • A chromone core (4-ethyl-2H-chromen-2-one), which is a bicyclic structure with oxygen heteroatoms.

  • A glycine moiety, contributing to its amide functionality.

  • An ether linkage connecting the chromone to a propanoyl group.

General Synthetic Route

The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves:

  • Chromone Derivative Preparation:

    • Chromones are synthesized via cyclization of ortho-hydroxyaryl ketones with carboxylic acids or acid derivatives.

    • In this case, the starting material is likely 4-ethylchromone.

  • Etherification Reaction:

    • The chromone derivative undergoes etherification with a propanoic acid derivative (e.g., chloro-propanoic acid).

  • Amide Bond Formation:

    • Glycine is introduced through an amidation reaction, facilitated by coupling agents like EDCI or HATU for efficiency.

Spectroscopic Techniques

For structural confirmation, the following methods are employed:

  • NMR Spectroscopy:

    • Proton (1^1H-NMR) and Carbon (13^{13}C-NMR) spectra reveal chemical shifts corresponding to the chromone ring, glycine moiety, and ether linkage.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=291m/z = 291, consistent with its molecular weight .

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks include:

      • 1700cm1\sim1700 \, \text{cm}^{−1}: C=O stretching (amide and ketone groups).

      • 3400cm1\sim3400 \, \text{cm}^{−1}: N-H stretching from the glycine amide group.

Comparative Analysis with Analogous Compounds

To better understand its significance, a comparison with structurally similar compounds is provided:

Compound NameMolecular WeightKey Functional GroupsBiological Activity
N-{2-[6-chlorochromenyl]oxy]propanamide}408.9 g/molChlorinated chromone, amide groupAnti-inflammatory
Ethyl 2-{[chromenyl]oxy}propanoate262.26 g/molEster groupAntioxidant and antimicrobial .

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